2-Formyl-5-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-formyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEODBDFMVYZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676696 | |

| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-94-8 | |

| Record name | B-[2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formyl-5-(trifluoromethyl)phenyl boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Formyl-5-(trifluoromethyl)phenylboronic acid CAS number

An In-Depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, a reagent of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on the mechanistic rationale behind its utility and the practicalities of its experimental use.

Core Properties and Structural Attributes

This compound, identified by the CAS number 1204580-94-8 , is a crystalline solid at room temperature.[1][2][3] Its molecular structure is characterized by a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and a trifluoromethyl group. This unique combination of functional groups imparts a desirable balance of reactivity, stability, and modifiability, making it a versatile reagent in organic synthesis.

The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the acidity of the boronic acid.[4][5] This electronic effect can enhance the rate and selectivity of certain cross-coupling reactions.[6] The ortho-formyl group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive aminations, condensations, and oxidations, thereby expanding the synthetic possibilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1204580-94-8 | [1][2][3][7] |

| Molecular Formula | C₈H₆BF₃O₃ | [1][2] |

| Molecular Weight | 217.94 g/mol | [1][8] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |

Safety and Handling: As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is classified as a warning-level hazard, with H-statements indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding bromobenzaldehyde.[4] This well-established route offers a reliable and scalable method for producing the desired boronic acid.

Synthetic Workflow

The general synthetic approach involves two key transformations:

-

Protection of the Aldehyde: The formyl group is first protected to prevent it from interfering with the subsequent lithium-halogen exchange and borylation steps. This is a critical consideration, as organolithium reagents readily add to aldehydes.

-

Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange followed by quenching with a trialkyl borate ester to form the boronic ester.

-

Deprotection and Hydrolysis: The protecting group is removed, and the boronic ester is hydrolyzed to afford the final this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on standard procedures for this class of compounds.[4]

Step 1: Protection of 2-Bromo-4-(trifluoromethyl)benzaldehyde

-

To a solution of 2-bromo-4-(trifluoromethyl)benzaldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion, the reaction is cooled, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected aldehyde.

Step 2: Borylation

-

The protected aldehyde is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium is added dropwise, and the reaction is stirred at -78°C for 1 hour.

-

Triisopropyl borate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Deprotection

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The mixture is stirred vigorously for several hours to effect both hydrolysis of the boronic ester and deprotection of the aldehyde.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable reagent in several areas of chemical research, particularly in the synthesis of complex organic molecules for pharmaceutical applications.[9]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl and related structures that are common motifs in drug candidates.[11][12] The electron-withdrawing trifluoromethyl group can favorably influence the reaction kinetics and yields.[6]

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Antimicrobial Potential and Isomerization

Recent research has highlighted the potential of this compound as an antimicrobial agent.[4][5] In some solutions, this compound can undergo an intramolecular cyclization to form the corresponding 3-hydroxybenzoxaborole.[4] This cyclic isomer is structurally similar to Tavaborole (AN2690), an FDA-approved antifungal drug.[4][5] This isomerization is significant because benzoxaboroles are known to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in microorganisms.[4][5]

The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus.[4][5] Notably, its minimum inhibitory concentration (MIC) against Bacillus cereus was found to be lower than that of Tavaborole.[5] This suggests that 2-formylphenylboronic acids are a promising class of compounds for the development of new antibacterial agents.[4][5]

A Versatile Intermediate for Further Functionalization

Beyond its direct applications, the aldehyde functionality of this compound serves as a versatile synthetic handle for building more complex molecular architectures. This allows for its incorporation into a wide range of scaffolds through reactions such as:

-

Wittig reactions to form alkenes

-

Reductive amination to introduce amine functionalities

-

Condensation reactions with various nucleophiles

This versatility makes it an attractive starting material for the construction of combinatorial libraries for high-throughput screening in drug discovery programs.[9]

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive boronic acid, a modifiable formyl group, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the synthesis of complex molecules. Its established role in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, coupled with its emerging potential as an antimicrobial agent, ensures its continued importance in both academic research and industrial drug development. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively and safely utilize this reagent in their synthetic endeavors.

References

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Tocan. [Link]

- Mastering Cross-Coupling Reactions with Trifluoromethyl

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Tocan. [Link]

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- CAS 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid. Alchem Pharmtech. [Link]

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

Sources

- 1. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 1204580-94-8 [chemicalbook.com]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]

- 5. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid - AiFChem [aifchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

An In-depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Protocols for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and reactive functional groups into molecular scaffolds is a cornerstone of innovation. 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a trifunctional reagent, has emerged as a pivotal building block for synthesizing complex organic molecules. Its unique combination of a boronic acid moiety for cross-coupling, an electron-withdrawing trifluoromethyl group to enhance metabolic stability, and a reactive aldehyde for subsequent derivatization makes it an exceptionally valuable tool for drug discovery and development professionals.[1][2]

This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthetic utility, and biological significance. We will explore its critical role in palladium-catalyzed cross-coupling reactions and provide a field-proven, detailed protocol for its application in the Suzuki-Miyaura coupling, a foundational reaction in modern synthetic chemistry.[3] This document is intended for researchers and scientists seeking to leverage this versatile compound in their synthetic endeavors.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a solid compound under standard conditions, characterized by the following key identifiers and properties.

| Property | Value | Source |

| Molecular Weight | 217.94 g/mol | |

| Molecular Formula | C₈H₆BF₃O₃ | [4] |

| CAS Number | 1204580-94-8 | [5][6] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, 2-8°C |

The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly increases the Lewis acidity of the boronic acid compared to its non-fluorinated analogues.[7][8] This electronic feature can influence its reactivity in cross-coupling reactions.

Synthesis and Structural Aspects

This compound is typically synthesized via a two-step process starting from the corresponding 2-bromo-4-(trifluoromethyl)benzaldehyde.[7] This procedure involves a metal-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the desired boronic acid.

An interesting structural characteristic of this molecule is its propensity to isomerize in certain solutions (e.g., DMSO, acetone, aqueous solutions) to form a cyclic 3-hydroxybenzoxaborole.[7][8] This equilibrium is significant, as the benzoxaborole scaffold is found in biologically active compounds, including the FDA-approved antifungal drug Tavaborole (AN2690).[7]

Key Applications in Drug Discovery and Organic Synthesis

The utility of this compound spans several key areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning reaction is one of the most robust methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2][3] The trifluoromethyl group can enhance the rate and selectivity of these couplings, while the formyl group's tolerance under many coupling conditions allows it to be preserved for later transformations.[2][3]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Antimicrobial Potential

Research has demonstrated that this compound exhibits moderate to high antimicrobial activity.[7] It has shown efficacy against fungi like Candida albicans and Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus.[7][8] This activity is hypothesized to stem from its cyclic isomer, 3-hydroxybenzoxaborole, which may inhibit the enzyme leucyl-tRNA synthetase (LeuRS), a mechanism used by the antifungal agent Tavaborole.[7][8] This makes the compound a promising starting point for the development of novel anti-infective agents.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound with an aryl bromide.

Objective: To synthesize a biaryl compound by coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Causality Behind Choices:

-

Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it effective for coupling a wide range of substrates.

-

Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without promoting significant protodeboronation, a common side reaction with electron-deficient boronic acids.[9]

-

Solvent: A mixture of dioxane and water is a standard solvent system. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitate the transmetalation step.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4.0 mL) and degassed water (e.g., 1.0 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).[10]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). The washes remove the base and other water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure biaryl product.[10]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place (2-8°C) to prevent degradation.

Conclusion

This compound stands out as a highly versatile and powerful reagent in the arsenal of synthetic and medicinal chemists. Its trifunctional nature allows for the efficient construction of complex molecular architectures through robust C-C bond formation, while simultaneously introducing a key fluorinated motif and a handle for further chemical elaboration. The demonstrated antimicrobial potential further broadens its appeal as a scaffold for drug discovery. By understanding its fundamental properties and applying optimized protocols like the one detailed in this guide, researchers can effectively unlock the full synthetic potential of this valuable building block.

References

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

- 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Base-free Suzuki–Miyaura cross-coupling reaction medi

- CAS 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid. Alchem Pharmtech. [Link]

- Mastering Cross-Coupling Reactions with Trifluoromethyl

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 1204580-94-8 [chemicalbook.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Formyl-5-(trifluoromethyl)phenylboronic acid chemical properties

An In-depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Reactivity, and Applications

Abstract

This compound is a bifunctional organoboron compound of significant interest in synthetic and medicinal chemistry. Characterized by the presence of a boronic acid, an aldehyde, and an electron-withdrawing trifluoromethyl group, this reagent serves as a versatile building block for the construction of complex molecular architectures. Its unique electronic properties lead to enhanced acidity and specific reactivity patterns, including a notable equilibrium with its cyclic benzoxaborole isomer in solution.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, structural features, reactivity, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and its emerging role in the development of novel therapeutic agents.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[3][4][5] this compound (CAS No. 1204580-94-8) distinguishes itself within this class by incorporating three key functional groups onto a single phenyl ring:

-

A Boronic Acid Moiety [-B(OH)₂]: The reactive center for palladium-catalyzed cross-coupling reactions.

-

An Ortho-Formyl Group (-CHO): A reactive handle for further synthetic transformations such as reductive amination, oxidation, or olefination.[1]

-

A Meta-Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the molecule's electronic properties, acidity, and the metabolic stability of its derivatives.[1][4]

This unique combination makes it an invaluable reagent for generating molecular diversity and is particularly sought after in drug discovery pipelines for creating complex biaryl systems and other targeted therapeutics.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a solid and requires specific storage conditions to maintain its integrity.[6]

| Property | Value | Source |

| CAS Number | 1204580-94-8 | [6][7][8][9] |

| Molecular Formula | C₈H₆BF₃O₃ | [6][8] |

| Molecular Weight | 217.94 g/mol | [6][8] |

| Physical Form | Solid | [6] |

| Purity | ≥95% | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [6] |

| InChI Key | MUEODBDFMVYZAC-UHFFFAOYSA-N | [6][8] |

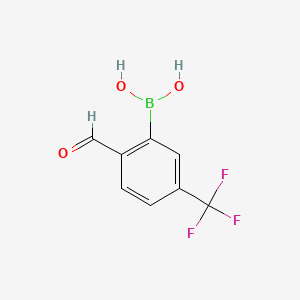

Molecular Structure

The molecular structure of this compound is foundational to its reactivity.

Caption: Molecular structure of this compound.

In the solid state, the molecule typically exists as a hydrogen-bonded dimer, a common structural motif for phenylboronic acids.[1]

Synthesis and Solution Behavior

Synthesis

This compound is commonly synthesized from the corresponding 2-bromo-4-(trifluoromethyl)benzaldehyde via a two-step process.[1] The typical procedure involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup to yield the final boronic acid.

Solution Equilibrium: Isomerization to Benzoxaborole

A critical chemical property of this molecule is its behavior in solution. In solvents like DMSO, acetone, and aqueous solutions, this compound undergoes an intramolecular cyclization to form a 3-hydroxybenzoxaborole isomer.[1][2] This equilibrium is significant as the cyclic form can exhibit distinct biological activities.[1] For instance, the antifungal drug Tavaborole (AN2690) is a benzoxaborole that acts by inhibiting leucyl-tRNA synthetase (LeuRS).[1] The cyclic isomer of the title compound is structurally similar and has been shown in docking studies to potentially bind to the active site of fungal LeuRS.[1][2]

Sources

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 2. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]

- 7. This compound | 1204580-94-8 [chemicalbook.com]

- 8. 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid - AiFChem [aifchem.com]

- 9. alchempharmtech.com [alchempharmtech.com]

2-Formyl-5-(trifluoromethyl)phenylboronic acid structure

An In-depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic acid: Synthesis, Reactivity, and Applications

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern organic synthesis and drug discovery, the value of a chemical building block is measured by its versatility, reliability, and the unique chemical space it unlocks. This compound (CAS 1204580-94-8) is a quintessential example of such a high-value reagent. Its trifunctional architecture—a reactive aldehyde, a versatile boronic acid, and an electronically-influential trifluoromethyl group—presents a powerful toolkit for the synthetic chemist. This guide moves beyond a simple cataloging of facts. It is designed to provide researchers, from medicinal chemists to materials scientists, with a deep, mechanistic understanding of this compound. We will explore not just what it does, but why it behaves the way it does, grounding our discussion in field-proven insights and authoritative data to empower your research and development endeavors.

Core Physicochemical and Structural Characteristics

A molecule's reactivity is a direct consequence of its structure and electronic properties. Understanding these fundamentals is the first step toward mastering its application.

Key Properties at a Glance

The essential physicochemical data for this compound are summarized below, providing a foundational reference for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 1204580-94-8 | [1][2][3] |

| Molecular Formula | C₈H₆BF₃O₃ | [2] |

| Molecular Weight | 217.94 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [3][4] |

| pKa | 5.67 ± 0.01 | [1] |

The Duality of Structure: Solid-State Dimerization and Solution-State Equilibrium

One of the most fascinating features of this molecule is its structural dynamism. In the solid state, X-ray crystallography reveals that it exists as a centrosymmetric dimer, a common structural motif for phenylboronic acids driven by intermolecular hydrogen bonding between the boronic acid groups.[1]

However, in solution (particularly in DMSO, acetone, and aqueous environments), it engages in a critical equilibrium. The molecule undergoes an intramolecular cyclization to form a 3-hydroxybenzoxaborole isomer.[1][5][6] This isomerization is not a mere curiosity; it is central to its biological activity. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the Lewis acidity of the boron center, which facilitates this cyclization and results in a remarkably low pKa compared to other substituted phenylboronic acids.[1][5]

Caption: Solution-state equilibrium between open and cyclic forms.

Synthesis and Characterization Pathway

Reliable access to high-purity material is paramount for reproducible research. This section outlines the established synthetic route and analytical validation methods.

Retrosynthetic Analysis and Workflow

The most common and efficient synthesis proceeds from the corresponding commercially available bromobenzaldehyde via a two-step sequence.[1] The strategy involves a halogen-metal exchange to create a nucleophilic aryl species, which is then trapped with a borate ester. Subsequent hydrolysis yields the target boronic acid.

Caption: High-level synthetic workflow.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methodologies for arylboronic acid synthesis.[1]

Materials:

-

2-Bromo-5-(trifluoromethyl)benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric Acid (2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C after the addition is complete. Causality Note: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange over other potential pathways.

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C. After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or hexanes/ethyl acetate).

Analytical Characterization

Validation of the final product's identity and purity is essential.

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the structure. The ¹⁹F NMR will show a singlet characteristic of the -CF₃ group, while the ¹¹B NMR chemical shift is indicative of a tri-coordinated boronic acid.[7]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Fragmentation patterns can offer further structural proof.

-

Elemental Analysis: Confirms the elemental composition (C, H) of the synthesized compound.

Key Synthetic Transformations

The utility of this reagent stems from its ability to participate in a range of powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important reaction for arylboronic acids.[8][9] It enables the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The electron-withdrawing -CF₃ group can influence the transmetalation step of the catalytic cycle, sometimes requiring slightly modified conditions for optimal yield.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a flask, add this compound (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[11][12]

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol).

-

Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

The Petasis Borono-Mannich Reaction

The Petasis reaction is a powerful multicomponent reaction that forms substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[13][14] While our title compound is a suitable substrate, it is crucial to recognize that electron-deficient arylboronic acids can exhibit lower reactivity.[15][16] The choice of solvent (e.g., hexafluoroisopropanol) or elevated temperatures may be necessary to drive the reaction to completion.[17]

Caption: Logical flow of the multicomponent Petasis reaction.

Applications in Life Sciences

The unique combination of functional groups makes this compound a valuable precursor for biologically active molecules.

Antimicrobial and Antifungal Potential

Research has demonstrated that this compound possesses notable antimicrobial properties.[1] Its activity is intrinsically linked to its ability to cyclize into the benzoxaborole form. This cyclic isomer is believed to act as an inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][5][6] By forming a stable adduct with the enzyme's editing site, it effectively halts microbial growth. This mechanism is shared by the FDA-approved antifungal drug Tavaborole (AN2690).[5]

Summary of In Vitro Antimicrobial Activity

| Organism | Activity Level | Reported MIC (µg/mL) | Reference(s) |

| Candida albicans | Moderate | - | [1][5] |

| Aspergillus niger | High | - | [1][5] |

| Escherichia coli | High | - | [1][5] |

| Bacillus cereus | High | Lower than Tavaborole | [1][5] |

Note: Specific MIC values were not fully detailed in all abstracts, but relative activity was consistently reported.

Role in Medicinal Chemistry Scaffolding

Beyond its intrinsic activity, the compound serves as a foundational scaffold. The -CF₃ group is a bioisostere for several groups and is frequently added to drug candidates to enhance properties like:

-

Metabolic Stability: Blocking sites of oxidative metabolism.[8]

-

Lipophilicity: Improving membrane permeability.

-

Binding Affinity: Through favorable electrostatic interactions.[18]

The dual reactivity of the boronic acid and formyl groups allows for the divergent synthesis of complex chemical libraries for screening against various therapeutic targets.[8][19]

Safety and Handling Protocol

As with any active chemical reagent, adherence to strict safety protocols is non-negotiable.

GHS Hazard Information

The compound is classified with a GHS07 warning pictogram.[4][20]

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[20][21]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][21]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon). Recommended storage temperature is 2-8 °C to ensure long-term stability.[4]

-

Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant.[21][22]

Conclusion

This compound is far more than a simple reagent; it is a strategic tool for molecular innovation. Its solution-state equilibrium is key to its biological activity, while its trifunctional nature provides a platform for complex synthetic endeavors, from Suzuki couplings to multicomponent reactions. By understanding the causality behind its reactivity and adhering to rigorous handling protocols, researchers can fully leverage its potential to construct the next generation of pharmaceuticals, advanced materials, and other high-value chemical entities.

References

- Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link][1][7]

- National Center for Biotechnology Information. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link][6]

- Li, G., et al. (2021). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Molecules. [Link][16]

- Organic Chemistry Portal. (n.d.). Petasis Reaction. Organic Chemistry Portal. [Link][14]

- Wikipedia. (n.d.). Petasis reaction. Wikipedia. [Link][15]

- Pyne, S. G., & Yin, W. (2021). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Molecules. [Link][17]

- Tran, U. P. N., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.

- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][12]

- Asad, M., et al. (2021). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. [Link][13]

- Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link][8]

- Fernandes, C., et al. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. parchem.com [parchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]

- 5. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Petasis Reaction [organic-chemistry.org]

- 14. Petasis reaction - Wikipedia [en.wikipedia.org]

- 15. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.co.uk [fishersci.co.uk]

2-Formyl-5-(trifluoromethyl)phenylboronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will delve into the predominant synthesis methodology, explore alternative strategies, and discuss the critical experimental parameters that ensure high yield and purity. The causality behind experimental choices is explained, grounding the protocols in established chemical principles.

Introduction: Strategic Importance of this compound

This compound (CAS No. 1204580-94-8) is a bifunctional reagent of significant interest in organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its two functional groups: the boronic acid moiety, which is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the formyl (aldehyde) group, which serves as a versatile handle for a myriad of transformations such as reductive amination, Wittig reactions, and condensations.[3]

The presence of a trifluoromethyl (-CF3) group at the 5-position is particularly noteworthy. The -CF3 group is a crucial substituent in pharmaceutical design, known for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity by acting as a strong electron-withdrawing group.[4] This electronic effect also increases the Lewis acidity of the boronic acid, which can influence its reactivity in coupling reactions.[4][5] Consequently, this molecule is an invaluable precursor for synthesizing complex, fluorine-containing scaffolds for drug discovery and advanced materials.[6]

This guide will focus primarily on the most common and reliable synthesis pathway, proceeding from a commercially available halogenated precursor.

Primary Synthesis Pathway: Halogen-Metal Exchange and Borylation

The most direct and widely cited method for preparing this compound involves a classical halogen-metal exchange followed by quenching with a boron electrophile.[5] This strategy is efficient and relies on well-understood organometallic principles. The general transformation is outlined below.

Mechanistic Considerations and Rationale

The synthesis begins with 2-bromo-4-(trifluoromethyl)benzaldehyde. The choice of this starting material is strategic; the bromine atom serves as a handle for lithiation, while the aldehyde must be protected to prevent its reaction with the highly nucleophilic organolithium intermediate that will be formed.

Step 1: Acetal Protection of the Aldehyde: The formyl group is highly electrophilic and would be readily attacked by the organolithium reagent intended to form the boronic acid. To prevent this, it is protected as a diethyl acetal. This is a standard procedure using ethanol in the presence of an acid catalyst. The acetal is stable under the strongly basic and nucleophilic conditions of the subsequent lithiation step.

Step 2: Lithium-Halogen Exchange: At a cryogenic temperature (-78 °C), a strong organolithium base, typically n-butyllithium (n-BuLi), is introduced. The n-BuLi selectively undergoes a lithium-halogen exchange with the aryl bromide rather than deprotonating other positions on the ring. This rapid exchange generates a highly reactive aryllithium intermediate. Maintaining a very low temperature is critical to prevent side reactions, such as the decomposition of the aryllithium species or reaction with the solvent (THF).

Step 3: Borylation: The newly formed aryllithium is a potent nucleophile that is immediately quenched with a trialkyl borate, most commonly triisopropyl borate (B(OiPr)3) or trimethyl borate (B(OMe)3). Triisopropyl borate is often preferred as it is less reactive than trimethyl borate, reducing the risk of over-addition (formation of tetracoordinate "ate" complexes that are harder to hydrolyze). The aryllithium attacks the electrophilic boron atom, displacing one of the alkoxide groups.

Step 4: Hydrolysis: The final step is the acidic workup. The addition of aqueous acid (e.g., HCl) serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.

The overall workflow is visualized in the diagram below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on standard procedures for this class of transformation.[5]

Materials and Reagents:

-

2-Bromo-4-(trifluoromethyl)benzaldehyde

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

Part A: Protection of 2-Bromo-4-(trifluoromethyl)benzaldehyde

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-bromo-4-(trifluoromethyl)benzaldehyde (1.0 eq), toluene (approx. 0.5 M), and anhydrous ethanol (3.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl acetal, which can often be used in the next step without further purification.

Part B: Borylation and Deprotection

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolve the protected acetal from Part A (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl.

-

Stir vigorously for 2-4 hours to ensure complete hydrolysis of both the borate ester and the acetal.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

| Parameter | Typical Value | Rationale / Notes |

| Reaction Scale | 1-10 mmol | Protocol is suitable for lab-scale synthesis. |

| Temperature (Lithiation) | -78 °C | Essential to prevent side reactions and ensure stability of the aryllithium intermediate. |

| Equivalents of n-BuLi | 1.1 eq | A slight excess ensures complete lithiation. |

| Equivalents of Borate | 1.2 eq | A slight excess drives the borylation to completion. |

| Typical Yield | 60-80% | Yields can vary based on purity of reagents and strict adherence to anhydrous/anaerobic conditions. |

Alternative Pathway: Directed ortho-Metalation (DoM)

An alternative, powerful strategy for the regioselective synthesis of substituted arylboronic acids is Directed ortho-Metalation (DoM).[7][8] In this approach, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[8][9]

For the synthesis of the target molecule, one could envision a route starting from a precursor where the aldehyde is masked as a functional group that can also serve as a DMG. A common example is the N,N-diethyl amide group (-CONEt2).

Caption: Conceptual workflow for a Directed ortho-Metalation (DoM) approach.

Advantages of DoM:

-

High Regioselectivity: Metalation occurs exclusively at the position ortho to the DMG.[8]

-

Halogen-Free Starting Materials: Does not require an aryl halide precursor.

Challenges for this Specific Target:

-

Starting Material Availability: The synthesis of the required DMG-containing precursor may be more complex than obtaining the bromo-aldehyde.

-

DMG to Aldehyde Conversion: The synthesis would require additional steps to convert the DMG back into an aldehyde after the borylation, which could lower the overall yield.

While the halogen-metal exchange pathway is more direct for this particular target, understanding the DoM strategy is crucial for any scientist working on the synthesis of complex substituted aromatics.

Conclusion

The synthesis of this compound is most reliably achieved through a four-step sequence involving acetal protection, lithium-halogen exchange, borylation, and acidic hydrolysis/deprotection. Careful control of temperature and the exclusion of water and oxygen are paramount for success. This method provides good yields of a highly valuable bifunctional building block that is instrumental in the development of new pharmaceuticals and functional materials. While alternative methods like Directed ortho-Metalation exist and are powerful in their own right, the halogen-metal exchange route offers a more direct and practical approach based on commercially available starting materials.

References

- Borys, K. M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]

- Sandford, G. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(21), 4246-4255. [Link]

- Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-94. [Link]

- Wikipedia.

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-carboxamides and related directed metalation groups. Chemical Reviews, 90(6), 879-933. [Link]

Sources

- 1. This compound | 1204580-94-8 [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Spectral Analysis of 2-Formyl-5-(trifluoromethyl)phenylboronic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS No. 1204580-94-8), a compound of significant interest in synthetic and medicinal chemistry. This document synthesizes available experimental data with theoretical spectral predictions to offer a complete characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to not only present the data but also to provide insights into the experimental rationale and data interpretation, reflecting a field-proven approach to structural elucidation.

Introduction: The Structural and Functional Significance

This compound is a bifunctional molecule featuring a reactive aldehyde group and a versatile boronic acid moiety. The presence of a strong electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the Lewis acidity of the boronic acid.[1] This enhanced acidity is a critical factor in its utility as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential bioactive agent.[1]

Notably, 2-formylphenylboronic acids can exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[2] This equilibrium is solvent-dependent and plays a crucial role in the compound's reactivity and biological activity. A thorough spectral analysis is therefore indispensable for understanding its structural dynamics and for quality control in its various applications.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.04 | m | 1H | CHO |

| 8.54 | m | 1H | Ar-H |

| 8.06 | m | 1H | Ar-H |

| 7.97 | m | 1H | Ar-H |

| 7.13 | bs | 2H | B(OH)₂ |

Data sourced from Adamczyk-Woźniak et al. (2020)[2]

Interpretation and Causality:

-

Aldehyde Proton (10.04 ppm): The downfield chemical shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

-

Aromatic Protons (8.54 - 7.97 ppm): The complex multiplets in the aromatic region are due to the coupling between the three protons on the substituted phenyl ring. The electron-withdrawing effects of the formyl and trifluoromethyl groups shift these protons downfield.

-

Boronic Acid Protons (7.13 ppm): The broad singlet corresponds to the two hydroxyl protons of the boronic acid group. The broadness is a result of chemical exchange with residual water in the NMR solvent and quadrupolar relaxation of the adjacent boron nucleus.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~190 | C=O | The aldehyde carbonyl carbon is highly deshielded. |

| ~140 | C-B | The carbon attached to the boron is deshielded. |

| 120-135 | Aromatic C-H | Aromatic carbons. |

| ~130 (q, ¹JCF ≈ 270 Hz) | CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~135 (q, ²JCCF ≈ 35 Hz) | C-CF₃ | The aromatic carbon attached to the CF₃ group will show a quartet due to two-bond coupling. |

Causality in ¹³C NMR:

-

Hybridization and Electronegativity: The chemical shifts are primarily determined by the hybridization of the carbon atom and the electronegativity of attached atoms. sp² hybridized carbons (aromatic and carbonyl) resonate downfield from sp³ carbons.[5]

-

Coupling with Fluorine: The trifluoromethyl group introduces characteristic C-F coupling, which is invaluable for confirming its presence and position. The one-bond coupling (¹JCF) is typically large, while longer-range couplings are also often observed.[4]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine-containing functional groups.

Experimental Data:

| Chemical Shift (δ) ppm |

| -64.4 |

Data sourced from Adamczyk-Woźniak et al. (2020)[2]

Interpretation:

-

The singlet at -64.4 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring. The precise chemical shift can be influenced by the electronic nature of the other substituents on the ring.

Boron-¹¹ (¹¹B) NMR Spectroscopy

¹¹B NMR is essential for characterizing organoboron compounds, providing information about the coordination state and environment of the boron atom.

Experimental Data:

| Chemical Shift (δ) ppm |

| 27 |

Data sourced from Adamczyk-Woźniak et al. (2020)[2]

Interpretation:

-

A chemical shift of around 27 ppm is typical for a trigonal planar (sp² hybridized) boronic acid.[6] This confirms the presence of the B(OH)₂ group and suggests that in the analyzed solution, the open-chain form is predominant.

Caption: A generalized workflow for multi-nuclear NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |

| ~2830 and ~2720 | C-H stretch (aldehyde) | Medium |

| 1705-1685 | C=O stretch (aromatic aldehyde) | Strong |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |

| 1350-1300 | B-O stretch | Strong |

| 1200-1000 | C-F stretch (CF₃) | Strong |

Causality in IR Spectroscopy:

-

O-H Stretch: The broadness of the O-H stretching band in boronic acids is due to intermolecular hydrogen bonding in the solid state.[1][7]

-

Aldehyde C-H and C=O Stretches: The two C-H stretching bands are characteristic of aldehydes and arise from Fermi resonance.[8][9] The C=O stretching frequency is lowered due to conjugation with the aromatic ring.[10]

-

B-O and C-F Stretches: The B-O and C-F stretching vibrations give rise to strong absorptions and are key diagnostic peaks for the presence of the boronic acid and trifluoromethyl groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Fragmentation Pattern (Electron Ionization):

| m/z | Proposed Fragment | Neutral Loss |

| 218 | [C₈H₆BF₃O₃]⁺• | - |

| 217 | [M-H]⁺ | H• |

| 200 | [M-H₂O]⁺• | H₂O |

| 189 | [M-CHO]⁺ | CHO• |

| 149 | [M-CF₃]⁺ | CF₃• |

Interpretation of Fragmentation:

-

Molecular Ion Peak: The molecular ion peak at m/z 218 would confirm the molecular weight of the compound.

-

Loss of H•: A peak at M-1 is common for aldehydes.

-

Loss of H₂O: Dehydration from the boronic acid moiety can lead to a peak at M-18.

-

Loss of CHO•: Cleavage of the formyl radical would result in a significant fragment.

-

Loss of CF₃•: The cleavage of the trifluoromethyl radical is a common fragmentation pathway for such compounds.[2][11]

Experimental Protocols

5.1. NMR Spectroscopy:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F and ¹¹B NMR: These nuclei are highly abundant, and spectra can be acquired relatively quickly.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

5.2. FT-IR Spectroscopy (Solid State):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.[1]

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

5.3. Mass Spectrometry (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound, combining NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The interplay of the formyl, trifluoromethyl, and boronic acid functionalities results in a unique spectral fingerprint. This guide serves as a valuable resource for researchers, providing not only the key spectral data but also the underlying principles for their interpretation and acquisition.

References

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. [Link]

- ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., Sporzyński, A., & Lipok, J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]

- Taylor, L. L. J., & Lavis, L. D. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(13), 5512–5520. [Link]

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- University of California, Los Angeles. (n.d.). IR: aldehydes. [Link]

- Bakke, B. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- Onak, T., & Wrackmeyer, B. (1976). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews, 76(5), 593–644. [Link]

- ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and...[Link]

- Chemistry LibreTexts. (2023, August 29).

- Clark, J. (n.d.).

- Michigan State University. (n.d.). Mass Spectrometry. [Link]

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. [Link]

- Slideshare. (n.d.). Mass 2021 2 (Electron impact). [Link]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- University of California, Davis. (n.d.). 13C-NMR. [Link]

- University of Massachusetts Lowell. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

- PDF file. [Link]

- Royal Society of Chemistry. (n.d.). 1. Mass spectrometry. [Link]

- Chemistry LibreTexts. (n.d.). 7: FT-IR Spectroscopy (Experiment). [Link]

- Indonesian Journal of Science & Technology. (2019).

- ACS Publications. (n.d.). Photoacoustic FTIR Spectroscopy, a Nondestructive Method for Sensitive Analysis of Solid-Phase Organic Chemistry. [Link]

- ResearchGate. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

- Intro to Mass Spectrometry. (n.d.).

- HXCHEM. (n.d.). (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid/CAS:1204580-94-8. [Link]

- PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]Phenylboronic-Acids%3A-Properties%2C-Adamczyk-Wo%C5%BAniak-Gozdalik/7f08c5c0d2977b2e3e6027a4e69b56f8a49c4f74)

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

- Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

- Chemistry LibreTexts. (n.d.). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- MDPI. (n.d.). Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. This compound | 1204580-94-8 [chemicalbook.com]

- 7. The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996) | S. T. Hamdi | 2 Citations [scispace.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

2-Formyl-5-(trifluoromethyl)phenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Formyl-5-(trifluoromethyl)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in contemporary organic synthesis and drug discovery. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of boronic acid chemistry, insights from analogous structures, and validated experimental protocols to empower researchers in their handling and application of this reagent. We will delve into the molecular factors governing its solubility, the phenomenon of solution-state isomerization, and provide a robust methodology for empirical solubility determination.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound (MW: 217.94 g/mol ) is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two reactive functional groups: a boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and a formyl group, which can participate in a wide range of transformations such as reductive amination, Wittig reactions, and condensations.[1][2] The trifluoromethyl group, a common substituent in modern pharmaceuticals, imparts increased lipophilicity and metabolic stability to target molecules.[1]

Understanding the solubility of this reagent is paramount for its effective use. Proper dissolution is critical for achieving homogeneous reaction conditions, ensuring accurate stoichiometry, and developing robust purification and formulation protocols. This guide will provide researchers with the foundational knowledge and practical tools to confidently work with this versatile compound.

Theoretical and Analog-Based Solubility Profile

2.1. Key Molecular Descriptors and Their Impact on Solubility

-

Polarity: The boronic acid group [-B(OH)₂] is polar and capable of forming hydrogen bonds, both as a donor (O-H) and an acceptor (oxygen lone pairs). This confers solubility in polar solvents.

-

Aromatic System: The phenyl ring provides a nonpolar, hydrophobic character, contributing to solubility in aromatic and less polar solvents.

-

Formyl Group: The aldehyde functionality (-CHO) is a polar group that can act as a hydrogen bond acceptor, further enhancing solubility in polar protic and aprotic solvents.

-

Trifluoromethyl Group: The -CF₃ group is highly lipophilic and electron-withdrawing. While it increases the overall lipophilicity of the molecule, which might favor less polar solvents, its strong inductive effect also increases the acidity of the boronic acid.[1]

2.2. Predicted Solubility Trends Based on Analogous Compounds

Studies on phenylboronic acid and its derivatives show a general trend of high solubility in polar organic solvents such as ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons.[3][4] The presence of the polar formyl group and the lipophilic trifluoromethyl group in our target molecule suggests a nuanced behavior.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid protons. The overall polarity is favorable. |

| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor. These solvents are polar aprotic. |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These protic solvents can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which may alter solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can interact with the aromatic ring and polar functional groups. |

| Aromatic | Toluene, Xylene | Moderate to Low | The aromatic nature of these solvents will interact favorably with the phenyl ring of the boronic acid. |

| Hydrocarbons | Hexanes, Heptane | Very Low | The high polarity of the boronic acid and formyl groups leads to poor compatibility with nonpolar aliphatic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic compounds. |

The Critical Role of Solution-State Isomerization

A crucial consideration when working with 2-formylphenylboronic acids is their propensity to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole.[1][5] This intramolecular cyclization is particularly relevant in solutions like DMSO and acetone.[1]

Figure 1: Solution-state equilibrium between the linear and cyclic forms.

This equilibrium can significantly impact solubility. The cyclic form has different polarity and hydrogen bonding capabilities compared to the open-chain form. Researchers should be aware that the "solubility" they observe may be that of an equilibrium mixture of these two species. This phenomenon has also been linked to the biological activity of this class of compounds.[5]

Experimental Protocol for Solubility Determination

Given the lack of standardized data, an empirical determination of solubility is often necessary. The following dynamic method, adapted from established procedures for boronic acids, is recommended for its accuracy and reproducibility.[4][6]

4.1. Principle